molecular formula C17H21N7O B7142962 3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide

3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide

Cat. No.: B7142962
M. Wt: 339.4 g/mol
InChI Key: LMSNKMVPMRZZCB-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the tetrazole moiety via azide chemistry. The final steps often include functional group modifications to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide
  • 3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-ethylpyrazole-4-carboxamide
  • 3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-methylpyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-5-9-24-12(3)15(11(2)20-24)17(25)18-14-8-6-7-13(10-14)16-19-21-22-23(16)4/h6-8,10H,5,9H2,1-4H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSNKMVPMRZZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C3=NN=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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